2-propyl-1H-pyrrole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring . Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to ensure high yields and purity. For example, the use of iron (III) chloride as a catalyst in the Paal-Knorr synthesis can facilitate the formation of the pyrrole ring under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-propyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2-carboxylic acid using reagents like potassium permanganate.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for pyrroles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Pyrrole-2-carboxylic acid.
Reduction: Saturated pyrrole derivatives.
Substitution: Halogenated pyrroles, nitropyrroles, and sulfonated pyrroles.
Scientific Research Applications
2-propyl-1H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-propyl-1H-pyrrole involves its interaction with various molecular targets. In biological systems, pyrrole derivatives can interact with enzymes and receptors, modulating their activity. For example, some pyrrole compounds inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.
Comparison with Similar Compounds
2-propyl-1H-pyrrole can be compared with other pyrrole derivatives such as:
Pyrrolidine: A saturated analog of pyrrole with a fully hydrogenated ring, used in pharmaceuticals and agrochemicals.
Pyrrolone: Contains a carbonyl group, known for its biological activities like antimicrobial and anticancer properties.
Pyrrolopyrazine: A fused ring system with pyrazine, studied for its synthetic and biological applications.
Biological Activity
2-Propyl-1H-pyrrole (C7H11N) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Pyrroles are known for their presence in various biologically active compounds, including natural products and pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is characterized by a five-membered ring structure containing one nitrogen atom. Its molecular structure can be represented as follows:
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound and its derivatives can inhibit the growth of several bacterial strains, suggesting a potential role as an antimicrobial agent .
Anticancer Properties
Pyrroles are also recognized for their anticancer activities. Compounds derived from pyrrole structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth. Specifically, derivatives of pyrrole have been studied for their effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For example, certain pyrrole derivatives demonstrated potent inhibitory activity against FGFR1, with IC50 values in the nanomolar range .
Anti-Tuberculosis Activity
Recent studies have focused on the anti-tuberculosis (TB) activity of pyrrole derivatives. A series of pyrrole-2-carboxamide compounds were designed based on structure-activity relationship studies, revealing that modifications to the pyrrole ring significantly enhanced anti-TB activity. Some compounds exhibited minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL, indicating strong efficacy against Mycobacterium tuberculosis .
The mechanisms underlying the biological activities of this compound involve various pathways:
- Inhibition of Enzymatic Activity : Pyrroles may inhibit specific enzymes involved in cellular proliferation and survival, particularly in cancer cells.
- Interference with Signal Transduction : Compounds like this compound can disrupt signaling pathways associated with tumor growth and metastasis, particularly those mediated by FGFRs.
- Induction of Apoptosis : Several studies indicate that pyrrole derivatives can trigger programmed cell death in cancerous cells through intrinsic and extrinsic apoptotic pathways.
Case Studies
Several case studies illustrate the biological effects of this compound:
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications to the side chain significantly influenced antibacterial activity.
- Cancer Cell Proliferation : In vitro experiments showed that treatment with this compound led to a reduction in proliferation rates of breast cancer cell lines, accompanied by increased markers of apoptosis.
- Anti-TB Activity : A series of pyrrole derivatives were tested against M. tuberculosis, with several compounds showing promising results in vitro, leading to further exploration for potential drug development.
Data Table: Summary of Biological Activities
Activity Type | Compound | Target/Pathway | IC50/MIC Value |
---|---|---|---|
Antimicrobial | This compound | Various bacterial strains | MIC < 0.5 μg/mL |
Anticancer | Pyrrole Derivative | FGFR inhibition | IC50 = 7 nM |
Anti-Tuberculosis | Pyrrole-Carboxamide | M. tuberculosis | MIC < 0.016 μg/mL |
Properties
IUPAC Name |
2-propyl-1H-pyrrole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-4-7-5-3-6-8-7/h3,5-6,8H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPNDUBGLQQQBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335841 | |
Record name | 1H-Pyrrole, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1551-08-2 | |
Record name | 1H-Pyrrole, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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